molecular formula C10H13BrS B13217637 4-Bromo-2-cyclohexylthiophene

4-Bromo-2-cyclohexylthiophene

Cat. No.: B13217637
M. Wt: 245.18 g/mol
InChI Key: LNHWVKKUSUNIPP-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclohexylthiophene is an organic compound with the molecular formula C10H13BrS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. The presence of a bromine atom and a cyclohexyl group attached to the thiophene ring makes this compound unique and interesting for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-cyclohexylthiophene can be synthesized through several methods. One common approach involves the bromination of 2-cyclohexylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-cyclohexylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-cyclohexylthiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclohexylthiophene depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-cyclohexylthiophene is unique due to the specific positioning of the bromine and cyclohexyl groups on the thiophene ring. This unique structure imparts distinct chemical reactivity and potential biological activities compared to other thiophene derivatives .

Properties

Molecular Formula

C10H13BrS

Molecular Weight

245.18 g/mol

IUPAC Name

4-bromo-2-cyclohexylthiophene

InChI

InChI=1S/C10H13BrS/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2

InChI Key

LNHWVKKUSUNIPP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=CS2)Br

Origin of Product

United States

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